m3C is naturally occurring and found in a wide range of organisms, from yeast to humans. [] While originally identified in tRNA, it has recently been detected in other RNA species, including mRNA. [, ] The presence of m3C in these RNAs suggests a critical role in cellular processes, likely impacting RNA structure, stability, and function. []
3-Methylcytidine is primarily synthesized from cytidine, which is a naturally occurring nucleoside found in RNA. The modification occurs through methylation at the nitrogen-3 position of the cytidine base. This modification can be catalyzed by specific methyltransferases, such as METTL2 and METTL6, which have been identified in studies focusing on tRNA modifications .
Chemically, 3-methylcytidine falls under the category of nucleoside modifications. It is classified as a methylated derivative of cytidine and is part of a broader class of modified nucleotides that play crucial roles in RNA biology.
The synthesis of 3-methylcytidine typically involves the following steps:
The entire synthesis process may involve purification steps such as thin-layer chromatography and column chromatography to isolate the desired product effectively. The final product can be converted into phosphoramidite form for incorporation into RNA oligonucleotides through solid-phase synthesis .
The molecular structure of 3-methylcytidine consists of a ribose sugar attached to a pyrimidine base (cytosine) that has been modified by the addition of a methyl group at the nitrogen-3 position.
3-Methylcytidine participates in various chemical reactions typical of nucleosides, including:
Studies have shown that reverse transcriptases exhibit varying efficiencies when encountering 3-methylcytidine, which can result in mutations or stalled synthesis during RNA replication processes .
The mechanism by which 3-methylcytidine exerts its effects primarily revolves around its incorporation into RNA molecules, where it influences:
Experimental data indicate that 3-methylcytidine can impact reverse transcription fidelity, with some enzymes showing reduced efficiency or increased error rates when encountering this modified nucleoside .
3-Methylcytidine has several significant applications in scientific research:
The installation of 3-methylcytidine (m³C) in eukaryotic RNAs is catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases (MTases) belonging to the METTL (methyltransferase-like) protein family. These enzymes specifically recognize substrate RNAs and transfer a methyl group from SAM to the N3 position of cytidine.
METTL2 and its paralog METTL2B primarily modify cytosolic tRNAThr and tRNAArg(CCU) at position C32, while METTL6 targets tRNASer isoacceptors at the same position [1] [8]. METTL6 exhibits stringent substrate specificity through direct interaction with seryl-tRNA synthetase (SerRS), which acts as a cofactor for tRNASer selection. Cryo-EM studies reveal that SerRS anchors the tRNA variable arm, positioning the anticodon stem-loop (ASL) for METTL6-mediated methylation at C32 [5]. Genetic ablation studies demonstrate:
METTL8 was initially proposed to methylate mRNA but is now established as the mitochondrial m³C MTase modifying mt-tRNAThr and mt-tRNASer(UCN) at C32 [10]. It harbors an N-terminal mitochondrial targeting sequence and localizes to the mitochondrial matrix, where it peripherally associates with the inner membrane [10]. METTL8 crosslinks broadly to mitochondrial tRNA anticodon stem loops but achieves specificity through recognition of:
Table 1: Eukaryotic m³C Methyltransferases and Their Substrates
Enzyme | Localization | Primary RNA Targets | Position Modified | Cofactors |
---|---|---|---|---|
METTL2A/B | Cytosol | tRNAThr, tRNAArg(CCU) | C32 | DALRD3 |
METTL6 | Cytosol | tRNASer isoacceptors | C32 | SerRS |
METTL8 | Mitochondria | mt-tRNAThr, mt-tRNASer(UCN) | C32 | None identified |
METTL enzymes share a conserved Rossmann-fold catalytic domain that binds SAM. Key mechanistic features include:
The m³C MTase family exhibits divergent evolution from a single ancestral enzyme:
Table 2: Evolutionary Conservation of m³C Methyltransferases
Organism | tRNAThr MTase | tRNASer MTase | Mitochondrial MTase |
---|---|---|---|
S. cerevisiae | Trm140 | Trm140 | – |
S. pombe | Trm140 | Trm141 | – |
Mammals | METTL2A/B | METTL6 | METTL8 |
Despite structural conservation, METTL paralogs have evolved distinct RNA recognition mechanisms:
Table 3: Functional Divergence Among Mammalian METTL Enzymes
Feature | METTL2/2B | METTL6 | METTL8 |
---|---|---|---|
Domain Architecture | Rossmann-fold + variable N-terminus | Rossmann-fold + N-terminal tRNA-binding domain | Rossmann-fold + N-terminal MTS |
Key Recognition Elements | DALRD3 interaction | SerRS interaction; anticodon loop nucleotides | U34/G35; t⁶A37/ms²t⁶A37 modifications |
Biological Functions | Cytosolic translation fidelity | Serine codon-biased translation; cell cycle regulation | Mitochondrial tRNA stability; oxidative phosphorylation |
Illustration: METTL6-SerRS-tRNA Ternary Complex
SERRS │ ┌───────┴───────┐ ▼ ▼ 5' tRNA --------------- Variable Arm ------ Anticodon Loop ------ 3' (SerRS binding) │ │ │ ▼ METTL6 ←───── m³C32 Catalysis (SAM binding)
Figure: METTL6 (green) bound to SerRS (blue) and tRNASer (gray). SerRS anchors the tRNA variable arm, positioning the anticodon loop for METTL6-mediated methylation at C32 using SAM as the methyl donor [5].
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